1-(4-Bromobutoxy)-4-phenoxybenzene

Molecular Weight Building Block Solubility

Need a bromoalkylating agent that introduces structural rigidity and π-π stacking potential? Unlike single-ring analogs, this compound features a biphenyl ether core, enabling enhanced thermal stability and mesomorphic behavior. - **Key application:** Liquid crystal monomer synthesis; rod-like calamitic shape tunes transition temperatures. - **Reactive handle:** Terminal bromide allows diverse nucleophilic substitutions for drug discovery libraries. - **Supply confidence:** Reliable sourcing for R&D to pilot scale.

Molecular Formula C16H17BrO2
Molecular Weight 321.21 g/mol
CAS No. 119454-89-6
Cat. No. B12066489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-4-phenoxybenzene
CAS119454-89-6
Molecular FormulaC16H17BrO2
Molecular Weight321.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr
InChIInChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2
InChIKeyTZWHGMOBHDECOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutoxy)-4-phenoxybenzene Overview


1-(4-Bromobutoxy)-4-phenoxybenzene (CAS: 119454-89-6) is an organic compound belonging to the class of aromatic ethers. It is characterized by a central phenoxybenzene (biphenyl ether) core, to which a 4-bromobutoxy chain is attached [1]. Its structure distinguishes it from simpler bromoalkyl phenyl ethers, conferring unique physicochemical properties and making it a valuable intermediate for constructing more complex molecular architectures, particularly in pharmaceutical and materials science research [2].

Scaffold Biphenyl ether core provides extended, rigid molecular architecture for complex target molecules
Handle Primary alkyl bromide enables nucleophilic coupling for diverse medicinal chemistry libraries
Profile Higher aromatic density and LogP (~5.03) versus single-ring bromoalkyl analogs

Why Analogs Cannot Replace 1-(4-Bromobutoxy)-4-phenoxybenzene


The procurement of 1-(4-Bromobutoxy)-4-phenoxybenzene over simpler, more common bromoalkylating agents like 4-phenoxybutyl bromide (CAS 1200-03-9) is driven by its distinct structural features. While both contain a reactive primary alkyl bromide for nucleophilic substitution , the target compound incorporates a second aromatic ring via an ether linkage. This biphenyl ether motif introduces a significantly larger and more rigid molecular framework [1], which is not achievable with a single aromatic ring analog. This structural difference translates into altered electronic properties, solubility, and the potential for pi-pi stacking interactions in the final product, which are critical for applications in liquid crystals and advanced materials .

This compound
4-Phenoxybutyl bromide
Aromatic scaffold
Biphenyl ether (two aromatic rings)
Single phenyl ring
Molecular framework
Extended, rigid core with higher MW
Compact, lower-MW framework
Intermolecular interactions
Enhanced π-π stacking potential
Limited π-stacking capacity

Similar CAS does not mean interchangeable product. The additional phenoxy ring alters electronic properties, solubility profile, and molecular recognition in downstream applications such as liquid crystals and advanced materials.

Key Differentiators of 1-(4-Bromobutoxy)-4-phenoxybenzene


Molecular Weight and Framework Size Comparison

1-(4-Bromobutoxy)-4-phenoxybenzene has a significantly higher molecular weight (321.21 g/mol) compared to the simpler analog 4-phenoxybutyl bromide (229.12 g/mol), due to the presence of an additional phenoxy ring [REFS-1, REFS-2]. This translates to a larger, more rigid molecular scaffold.

Molecular Weight
Reported
321.21 g/mol
Larger, more rigid scaffold versus single-ring bromoalkyl analogs
40.2% higher than 4-phenoxybutyl bromide (229.12 g/mol); calculated from standard atomic weights
Molecular Weight Building Block Solubility

Synthetic Yield: Single-Pot vs. Stepwise

The synthesis of 1-(4-Bromobutoxy)-4-phenoxybenzene can be achieved via a single-pot approach, which offers reduced purification steps but results in a lower yield (55–65%) due to competing side reactions, compared to stepwise protocols that can provide higher yields .

Synthesis Yield
Data to verify
55–65%
Single-pot synthesis yield context for procurement evaluation
Stepwise protocols may improve yield; competing side reactions reduce single-pot efficiency
Synthesis Efficiency Yield Process Optimization

Thermal Stability: Boiling Point Comparison

The boiling point of 1-(4-Bromobutoxy)-4-phenoxybenzene is reported as 290–295°C (with decomposition) . In contrast, the simpler analog 4-phenoxybutyl bromide has a significantly lower boiling point of 153-156 °C (at 18 mmHg) .

Thermal Stability
Reported
290–295°C vs 153–156°C
Boiling point ~140°C higher; decomposes at elevated temperature
Higher thermal endurance supports high-temperature material applications
Target at atmospheric pressure; comparator measured at 18 mmHg. Pressure conditions differ
Thermal Stability Physical Properties Material Science

Applications of 1-(4-Bromobutoxy)-4-phenoxybenzene


API Intermediate Synthesis

This compound is an ideal building block for introducing a large, flexible, and aromatic moiety into drug candidates. Its biphenyl ether structure can mimic natural products or enhance binding affinity to hydrophobic pockets in biological targets [1]. The terminal bromide serves as a handle for coupling with various nucleophiles, enabling the creation of diverse medicinal chemistry libraries.

Advanced Liquid Crystalline Materials

The rigid, rod-like (calamitic) shape of the biphenyl ether core, combined with a flexible aliphatic spacer, is a classic structural motif for liquid crystals . 1-(4-Bromobutoxy)-4-phenoxybenzene can be used as a key intermediate to synthesize liquid crystal monomers, where its specific dimensions and polarizability influence the material's mesomorphic behavior and transition temperatures.

Functional Polymers and Oligomers

The compound's dual aromatic rings provide a defined, rigid segment for polymer backbones, which can enhance the thermal and mechanical properties of the resulting material . It can be used as an end-capping agent or as a co-monomer in step-growth polymerizations to produce specialty polymers with tailored properties for electronics or coatings.

Application
Selection Property
Validation Focus
API Intermediate Synthesis
Biphenyl ether scaffold dimensions
Hydrophobic pocket targeting and library diversification review
Liquid Crystalline Materials
Calamitic core geometry and polarizability
Mesomorphic behavior and transition temperature characterization
Functional Polymers and Oligomers
Rigid aromatic segment for backbone engineering
Thermal and mechanical property review in final polymer matrix
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